molecular formula C13H11Cl2N3O B2880105 N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide CAS No. 338753-63-2

N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide

Cat. No.: B2880105
CAS No.: 338753-63-2
M. Wt: 296.15
InChI Key: XINDGSODHVEWGM-UHFFFAOYSA-N
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Description

N’-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is a chemical compound known for its unique structure and properties. It is extensively utilized in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide typically involves the reaction of 2,6-dichlorobenzyl chloride with 3-pyridinecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N’-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1H-indole-2-carboxylic acid: Shares a similar dichlorobenzyl group but differs in its indole structure.

    2-[(2,6-Dichlorobenzyl)oxy]ethanol: Contains the same dichlorobenzyl group but has an ethanol backbone.

Uniqueness

N’-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide is unique due to its combination of the dichlorobenzyl group with a pyridinecarboximidamide structure. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.

Properties

IUPAC Name

N'-[(2,6-dichlorophenyl)methoxy]pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c14-11-4-1-5-12(15)10(11)8-19-18-13(16)9-3-2-6-17-7-9/h1-7H,8H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINDGSODHVEWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON=C(C2=CN=CC=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO/N=C(/C2=CN=CC=C2)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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